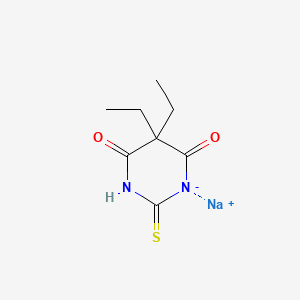

Sodium 5,5-diethyl-2-thiobarbiturate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64038-06-8 |

|---|---|

Molecular Formula |

C8H11N2NaO2S |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

sodium;5,5-diethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |

InChI |

InChI=1S/C8H12N2O2S.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |

InChI Key |

MDXJQOMLGMACCV-UHFFFAOYSA-M |

Canonical SMILES |

CCC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Classic Synthetic Pathways for Thiobarbiturates

The foundational methods for synthesizing thiobarbiturates involve condensation reactions to form the heterocyclic ring, followed by salt formation.

The cornerstone of thiobarbiturate synthesis is the condensation reaction between a malonic acid derivative and thiourea (B124793). In the case of 5,5-diethyl-2-thiobarbituric acid, the precursor to the sodium salt, diethyl malonate is the key starting material. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the active methylene (B1212753) group of diethyl malonate, facilitating its nucleophilic attack on the thiourea.

The general reaction involves the cyclization of diethyl malonate and thiourea to form the 5,5-diethyl-2-thiobarbituric acid ring. nih.govchemicalbook.com The reaction is typically conducted in an alcoholic solvent, such as ethanol, under reflux conditions. nih.govorgsyn.org

Table 1: Key Reactants and Conditions for the Synthesis of 5,5-diethyl-2-thiobarbituric acid

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Condition |

| Diethyl malonate | Thiourea | Sodium ethoxide | Ethanol | Reflux |

This method has been a staple in the synthesis of a wide array of thiobarbituric acid derivatives. researchgate.net

The conversion of 5,5-diethyl-2-thiobarbituric acid to its sodium salt, sodium 5,5-diethyl-2-thiobarbiturate, is a straightforward acid-base neutralization reaction. The acidic proton on the nitrogen atom of the thiobarbiturate ring readily reacts with a sodium-containing base.

A common method involves treating the 5,5-diethyl-2-thiobarbituric acid with a solution of sodium ethoxide in ethanol. The sodium salt, being less soluble in the organic solvent, often precipitates out of the solution and can be isolated through filtration. nih.gov

Modern Approaches and Optimization of Synthesis

One such modern approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times for the condensation of malonates with thiourea. nih.gov Additionally, the choice of base and solvent can be optimized. For instance, potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) has been used as an alternative to sodium ethoxide in ethanol. nih.gov

Table 2: Comparison of Classic and Modern Synthetic Conditions for Thiobarbiturates

| Parameter | Classic Method | Modern Approach (Example) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Several hours | Minutes to a few hours |

| Base | Sodium ethoxide | Potassium tert-butoxide |

| Solvent | Ethanol | DMSO |

These modern techniques allow for a more rapid and sometimes more efficient synthesis of the thiobarbiturate scaffold.

Chemical Reactions and Transformations of the Thiobarbiturate Scaffold

The 5,5-diethyl-2-thiobarbiturate scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily target the active methylene group at the 5-position (before substitution), the nitrogen atoms, and the thione group.

The oxidation of the thiobarbiturate ring can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the electrochemical oxidation of 1,3-diethyl-2-thiobarbituric acid in the presence of 3,4-dihydroxybenzoic acid has been shown to yield benzofuro[2,3-d]pyrimidine derivatives. This highlights the potential of the thiobarbiturate scaffold to participate in complex oxidative cyclization reactions.

Information specifically detailing the reduction of the 5,5-diethyl-2-thiobarbiturate scaffold is less common in readily available literature. However, the thione group (C=S) is, in principle, susceptible to reduction to a methylene group (CH2) or conversion to a thiol group (SH) under appropriate reducing conditions.

The thiobarbiturate ring can undergo nucleophilic substitution reactions. A key example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group. While 5,5-diethyl-2-thiobarbituric acid itself does not have an active methylene group at the 5-position for this reaction, its parent compound, 2-thiobarbituric acid, readily undergoes Knoevenagel condensation with aldehydes. rsc.org

Following a Knoevenagel condensation, the resulting α,β-unsaturated system can then undergo a Michael addition. For example, the reaction of 1,3-diethyl-2-thiobarbituric acid with certain arylaldehydes can initially form a Knoevenagel product, which can then react with a second molecule of the thiobarbituric acid via a Michael addition to form arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes. rsc.org

Table 3: Examples of Reactions on the Thiobarbiturate Scaffold

| Reaction Type | Reactants | Product Type |

| Knoevenagel Condensation | 1,3-diethyl-2-thiobarbituric acid, Aldehydes | 5-Arylidene-1,3-diethyl-2-thiobarbituric acid |

| Michael Addition | Knoevenagel product, 1,3-diethyl-2-thiobarbituric acid | Arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane |

| Oxidative Cyclization | 1,3-diethyl-2-thiobarbituric acid, 3,4-dihydroxybenzoic acid | Benzofuro[2,3-d]pyrimidine derivative |

These reactions demonstrate the versatility of the thiobarbiturate scaffold in the synthesis of more complex molecules.

Synthesis of Analogues and Derivatives for Structure-Activity Probing

The core structure of 5,5-diethyl-2-thiobarbiturate offers multiple sites for chemical modification to explore structure-activity relationships (SAR). Researchers have systematically synthesized a variety of analogues by introducing different substituents at the N1, N3, and C5 positions of the thiobarbiturate ring. These modifications aim to modulate the compound's physicochemical properties and biological activity, leading to the identification of derivatives with enhanced potency or selectivity for various therapeutic targets.

A primary strategy for derivatization involves the Knoevenagel condensation at the C5 position. omicsonline.orgmdpi.com This reaction is typically performed between a thiobarbituric acid derivative and an aldehyde, leading to the formation of a 5-ylidene substituted product. nih.gov The versatility of this reaction allows for the introduction of a wide array of substituents at the C5 position, which has been shown to be a critical determinant of biological activity. nih.gov

Detailed Research Findings

Research into the synthesis of thiobarbituric acid analogues has yielded valuable insights into their structure-activity relationships. For instance, a study focused on developing novel thiobarbituric acid derivatives as potential anticancer agents for melanoma cells revealed that modifications at both the C5 and N1/N3 positions significantly influenced their anti-proliferative activities. nih.gov

In one series of experiments, various α,β-unsaturated aldehydes were reacted with thiobarbituric acid via Knoevenagel condensation to furnish novel derivatives. nih.gov The resulting compounds were then evaluated for their ability to inhibit the viability of both BRAF-wild-type (CHL-1) and BRAF-mutant (UACC 903) melanoma cell lines. It was observed that the nature of the substituent at the C5 position played a crucial role in the cytotoxic efficacy. For example, the replacement of a furanyl ring with a thiophenyl or naphthyl group at this position resulted in enhanced activity. nih.gov

Furthermore, the introduction of substituents at the N1 and N3 positions of these C5-modified analogues led to varied efficacy. While no definitive SAR could be established for all modifications, it was noted that certain combinations of N-substitutions and C5-moieties resulted in potent anti-proliferative compounds. nih.gov For instance, some N1-monosubstituted and N1,N3-disubstituted derivatives demonstrated significant activity, highlighting the importance of exploring a diverse chemical space around the thiobarbiturate core. nih.gov

Another area of investigation has been the synthesis of thiobarbituric acid enamine derivatives for their potential as α-glucosidase inhibitors and anti-glycation agents. nih.govtandfonline.comresearchgate.net These studies underscore the therapeutic potential of thiobarbiturate analogues in the context of metabolic disorders like diabetes. The synthesized compounds were found to inhibit α-glucosidase activity, and molecular docking studies suggested that they could bind to the active site of the enzyme. nih.govtandfonline.comresearchgate.net

The antifungal properties of thiobarbituric acid derivatives have also been explored. omicsonline.org In one study, new substituted thiobarbituric acid derivatives were synthesized through Knoevenagel condensation with various carboxaldehydes. The resulting compounds were screened for their antifungal activity against C. albicans, A. niger, and P. citrinum. The findings indicated that the substitution pattern on the biphenyl (B1667301) thiobarbituric acid core influenced the antifungal potency. omicsonline.org

The following interactive data tables summarize the findings from selected studies on the synthesis and biological evaluation of thiobarbituric acid analogues.

Table 1: Anti-proliferative Activities of N1- and N3-Unsubstituted Thiobarbituric Acid Derivatives on Melanoma Cell Lines nih.gov

| Compound | C5-Substituent | CHL-1 IC₅₀ (µM) | UACC 903 IC₅₀ (µM) |

| 2a | 5-(3-Furan-2-yl-allylidene) | > 50 | > 50 |

| 2b | 5-(3-Thiophen-2-yl-allylidene) | 13.4 ± 1.1 | 11.2 ± 0.9 |

| 2d | 5-(3-Naphthalen-1-yl-allylidene) | 12.8 ± 1.5 | 14.5 ± 1.2 |

Table 2: Anti-proliferative Activities of N1-Monosubstituted and N1,N3-Disubstituted Thiobarbituric Acid Derivatives on Melanoma Cell Lines nih.gov

| Compound | N1-Substituent | N3-Substituent | C5-Substituent | CHL-1 IC₅₀ (µM) | UACC 903 IC₅₀ (µM) |

| 8a | H | H | 5-(3-Thiophen-2-yl-allylidene) | 13.4 ± 1.1 | 11.2 ± 0.9 |

| 8b | Ethyl | H | 5-(3-Thiophen-2-yl-allylidene) | 10.5 ± 0.8 | 9.8 ± 0.7 |

| 8c | Allyl | H | 5-(3-Thiophen-2-yl-allylidene) | 11.2 ± 1.3 | 10.1 ± 1.1 |

| 8e | Ethyl | Ethyl | 5-(3-Thiophen-2-yl-allylidene) | 12.1 ± 1.4 | 11.5 ± 1.2 |

| 8f | Allyl | Allyl | 5-(3-Thiophen-2-yl-allylidene) | 10.8 ± 0.9 | 9.5 ± 0.6 |

| 8h | Allyl | Ethyl | 5-(3-Thiophen-2-yl-allylidene) | 11.9 ± 1.6 | 10.7 ± 1.3 |

| 8m | Ethyl | H | 5-(3-Furan-2-yl-allylidene) | > 50 | > 50 |

These studies collectively demonstrate that the 5,5-diethyl-2-thiobarbiturate scaffold is a versatile platform for the development of new therapeutic agents. By systematically modifying the core structure, it is possible to fine-tune the biological activity and explore a wide range of pharmacological applications.

Molecular and Cellular Mechanisms of Action

Modulation of GABAergic Neurotransmission

The principal mechanism of action for Sodium 5,5-diethyl-2-thiobarbiturate involves the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). patsnap.comlitfl.com This modulation of the GABAergic system is a cornerstone of its sedative and hypnotic effects.

Interaction with GABA-A Receptors and Subunit Specificity

This compound binds to a distinct site on the GABA-A receptor, a ligand-gated ion channel, which is different from the binding site of GABA itself. patsnap.comlitfl.comdrugbank.com This interaction allosterically modulates the receptor, enhancing its affinity for GABA. The GABA-A receptor is a pentameric structure assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition influences the receptor's pharmacological properties. nih.govresearchgate.net Research indicates that the S(-) enantiomer of thiopental (B1682321) is approximately twofold more potent than the R(+) enantiomer in potentiating the GABA response at GABA-A receptors, a finding that aligns with the observed differences in their central nervous system depressant effects in vivo. nih.govnih.gov Specifically, studies on human recombinant GABA-A receptors of the α1β2γ2 subtype, a prevalent combination in the central nervous system, have demonstrated this stereoselectivity. nih.gov

| Compound | EC50 (μM) with 3 μM GABA (mean ± s.e.mean) | Number of Cells (n) |

|---|---|---|

| (-)-S-thiopentone | 26.0 ± 3.2 | 9 |

| rac-thiopentone | 35.9 ± 4.2 | 6 |

| (+)-R-thiopentone | 52.5 ± 5.0 | 8 |

| rac-pentobarbitone | 97.0 ± 11.2 | 11 |

Regulation of Chloride Ion Conductance and Neuronal Hyperpolarization

By binding to the GABA-A receptor, this compound increases the duration of the opening of the associated chloride ion (Cl-) channel. patsnap.comdrugbank.com This is in contrast to benzodiazepines, which increase the frequency of channel opening. litfl.com The prolonged opening of the chloride channel allows for an increased influx of negatively charged chloride ions into the neuron. drugbank.com This influx of negative ions leads to hyperpolarization of the postsynaptic neuronal membrane, making it less likely to reach the threshold for firing an action potential. patsnap.com This enhanced inhibitory postsynaptic potential is the fundamental mechanism for the central nervous system depression observed with this compound. patsnap.com At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further contributing to neuronal inhibition. litfl.com

Inhibition of Excitatory Neurotransmission

Effects on Acetylcholine (B1216132) and N-Methyl-D-Aspartate (NMDA) Receptors

This compound has been shown to inhibit neuronal nicotinic acetylcholine receptors (nAChRs) at clinically relevant concentrations. nih.govnih.gov Studies have demonstrated that it can inhibit various subtypes of nAChRs, including the neuronal α4β2, neuronal α7, and muscle αβγδ subtypes. nih.gov The inhibition of these receptors is enhanced by preincubation with the drug, mimicking the in vivo pharmacological situation. nih.gov Furthermore, research on acutely dissociated rat prefrontal cortical pyramidal neurons has shown that this compound decreases N-methyl-D-aspartate (NMDA)-gated currents in a concentration-dependent manner. nih.gov The inhibitory action on NMDA receptors is believed to be independent of its effects on GABA-A receptors. nih.gov

| Receptor Type | Effect | IC50 (μM) | Experimental Model |

|---|---|---|---|

| Neuronal α4β2 nAChR | Inhibition | 18 ± 2 | Xenopus oocytes |

| Neuronal α7 nAChR | Inhibition | 34 ± 4 | Xenopus oocytes |

| Muscle αβγδ nAChR | Inhibition | 20 ± 2 | Xenopus oocytes |

| NMDA Receptor | Inhibition of NMDA-gated current | 33.6 ± 6.1 | Acutely dissociated rat prefrontal cortical pyramidal neurons |

Broader Ligand-Gated Ion Channel Interactions

The effects of this compound extend beyond GABA-A, acetylcholine, and NMDA receptors to other ligand-gated ion channels. wikipedia.org For instance, while it inhibits neuronal nAChR-mediated currents in PC12 cells, it has little effect on the current elicited by ATP, which acts on P2X purinergic receptors. nih.gov This indicates a degree of selectivity in its interactions with different types of ligand-gated ion channels. The broader superfamily of ligand-gated ion channels that are predominantly permeable to cations are generally blocked by barbiturates. wikipedia.org

Effects on Neuronal Nicotinic Acetylcholine Receptors (nAChR)

Thiobarbiturates, including compounds structurally related to this compound, are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors, which are ligand-gated ion channels, play a crucial role in fast synaptic transmission in the central nervous system. The general action of barbiturates on nAChRs is inhibitory.

| Compound | Receptor Subtype/Preparation | Effect | IC50 (µM) |

|---|---|---|---|

| Thiopental | Neuronal nAChRs (rat medial habenula) | Suppression of inward current | N/A |

| Amobarbital | Torpedo nAChR | Inhibition of [14C]amobarbital binding | 28 |

| Secobarbital | Torpedo nAChR | Inhibition of [14C]amobarbital binding | 110 |

| Pentobarbital (B6593769) | Torpedo nAChR | Inhibition of [14C]amobarbital binding | 400 |

Interactions with 5-HT3 and Glycine (B1666218) Receptors

The effects of thiobarbiturates extend to other members of the Cys-loop receptor superfamily, namely the 5-HT3 and glycine receptors.

The 5-HT3 receptor, a cation-selective ion channel, is a known target for various anesthetic agents. Research has shown that the thiobarbiturate thiopental acts as an inhibitor of the 5-HT3 receptor. In studies using N1E-115 neuroblastoma cells, thiopental was found to inhibit 5-HT3 receptor-mediated currents in a non-competitive manner, with a reported IC50 of 117 µM. nih.gov

Glycine receptors are crucial for inhibitory neurotransmission in the spinal cord and brainstem. The interaction of barbiturates with these receptors appears to be more complex and can be subtype-dependent. Some studies have reported a potentiation of glycine-induced currents by barbiturates like pentobarbital and thiopental. For instance, at clinically relevant concentrations, pentobarbital and thiopental were shown to potentiate the current response to glycine in human homomeric alpha1 glycine receptors by 200% and 300%, respectively. However, other research focusing on acutely dissociated rat spinal dorsal horn neurons found that thiopental inhibited the amplitude of glycine-induced currents, suggesting a more complex modulatory role that may vary with the specific neuronal population and receptor subunit composition. nih.gov

| Compound | Receptor | Cell Type/Preparation | Effect | Concentration/IC50 |

|---|---|---|---|---|

| Thiopental | 5-HT3 | N1E-115 neuroblastoma cells | Inhibition | 117 µM (IC50) |

| Thiopental | Glycine (alpha1) | Human homomeric receptors | Potentiation | 300% increase in current |

| Thiopental | Glycine | Rat spinal dorsal horn neurons | Inhibition | N/A |

Impact on Cellular Energy Metabolism and Ion Homeostasis in Neurons

Thiobarbiturates can significantly influence the bioenergetic state of neurons by directly affecting mitochondrial function. A key effect is the depolarization of the mitochondrial membrane. nih.gov This depolarization is thought to result from the inhibition of the mitochondrial electron transport chain, which in turn can impair ATP synthesis. Some thiobarbiturates may also possess an "uncoupling" effect on oxidative phosphorylation. nih.gov While these effects may not substantially decrease ATP levels under normal metabolic conditions, they can become critical during periods of high energy demand or reduced substrate availability. nih.gov

The thiobarbiturate thiamylal (B1683129) has been observed to potentiate NMDA-induced neuron death at a concentration of 30 µM. nih.gov This potentiation is linked to the ability of barbiturates to amplify NMDA-induced mitochondrial depolarization. For the oxybarbiturate secobarbital, the EC50 for inducing mitochondrial depolarization in neurons is approximately 30 µM. nih.gov

| Compound | Parameter | Effect | Concentration/EC50 |

|---|---|---|---|

| Thiamylal | NMDA-induced neurotoxicity | Potentiation | 30 µM |

| Secobarbital | Mitochondrial membrane potential | Depolarization | ~30 µM (EC50) |

| Barbiturates (general) | NMDA-induced intracellular Ca2+ elevation | Amplification | N/A |

| Pentobarbital | Calcium-dependent action potential duration | 50% reduction | 170 µM |

Pharmacodynamics and Pharmacokinetics in Pre Clinical Models

Absorption and Distribution Dynamics in Animal Models

The movement of Sodium 5,5-diethyl-2-thiobarbiturate into and throughout the body is characterized by rapid uptake into the central nervous system followed by a significant redistribution to other tissues.

This compound is a non-polar, lipophilic molecule, a characteristic that is a primary determinant of its distribution. unil.ch Its high lipid solubility allows it to readily cross the blood-brain barrier, leading to a swift onset of action in the central nervous system (CNS). patsnap.comwikipedia.org In preclinical models, the rate of its entry into the brain is limited primarily by the rate of cerebral blood flow rather than by the permeability of the barrier itself. nih.gov Following intravenous administration, the drug rapidly reaches the brain, causing unconsciousness within 30 to 45 seconds. wikipedia.org At one minute, the concentration of the drug in the brain can reach approximately 60% of the total administered dose. wikipedia.org

An in vitro study using brain microvascular endothelial cells from porcine brains found that this compound did not alter the permeability of the cell monolayer to ions, sucrose, or albumin at the concentrations tested. nih.gov However, at a high concentration of 100 micrograms/ml, it did increase the passage of alpha-aminoisobutyric acid across the monolayer. nih.gov

Table 1: Physicochemical Properties of Thiopental (B1682321)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H18N2O2S | nih.gov |

| Molecular Weight | 242.34 g/mol | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | nih.gov |

| pKa | 7.55 | nih.gov |

The short duration of action following a single dose is not due to metabolic breakdown but is almost entirely a result of the drug's rapid redistribution from the CNS to other body tissues. unil.chpatsnap.comopenanesthesia.org Initially, the compound equilibrates quickly in highly perfused organs, such as the brain and viscera. unil.ch Subsequently, it redistributes to less perfused tissues, notably skeletal muscle and, eventually, adipose tissue. unil.chclinicalgate.com

Fatty tissues serve as a significant reservoir for the compound. unil.ch They can accumulate this compound in concentrations 6 to 12 times greater than that in the plasma. drugbank.com This sequestration in fat means that with repeated or continuous administration, the drug is released slowly back into circulation, which can lead to prolonged effects. openanesthesia.orgdrugbank.com

Studies in rats provide a clear timeline for this redistribution. Following intravenous administration, the drug is rapidly found in the brain, heart, intestines, spleen, and pancreas, reaching peak concentrations in about one minute. nih.gov A more detailed pharmacokinetic study in rats showed that after a 20-minute infusion, the highest concentrations of the compound were found in CNS tissue at 20 minutes, in muscle at 30 minutes, and in fat at 60 minutes. researchgate.net This pattern underscores the mechanistic basis for its rapid onset and subsequent redistribution-driven termination of effect.

Table 2: Peak Thiopental Concentration Times in Rat Tissues Post-Infusion

| Tissue | Time to Peak Concentration | Reference |

|---|---|---|

| Central Nervous System (CNS) | 20 minutes | researchgate.net |

| Muscle | 30 minutes | researchgate.net |

| Fat | 60 minutes | researchgate.net |

Biotransformation and Metabolic Pathways

This compound is almost completely metabolized, primarily in the liver, before its excretion. unil.chopenanesthesia.org

The metabolism of this compound proceeds through several pathways, yielding both active and inactive metabolites. nih.gov The primary active metabolite is pentobarbital (B6593769), which is formed through desulfuration. wikipedia.orgdrugbank.comhiv-druginteractions.org However, pentobarbital concentrations are relatively low, reaching approximately 3% to 10% of the parent drug's concentration. drugbank.comhiv-druginteractions.org

The majority of metabolites are pharmacologically inactive and are more water-soluble, facilitating their excretion. unil.chclinicalgate.com These are primarily formed through oxidation and hydroxylation of the C5 side chains, resulting in carboxylic acids and alcohols. drugbank.comhiv-druginteractions.org The oxidation to thiopental carboxylic acid is considered the main detoxification pathway, with this product accounting for 10% to 25% of the administered dose found in urine. hiv-druginteractions.org Other identified inactive metabolites include 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid. wikipedia.org

Table 3: Key Metabolites of this compound

| Metabolite | Pharmacological Activity | Formation Pathway | Reference |

|---|---|---|---|

| Pentobarbital | Active | Desulfuration | wikipedia.orgdrugbank.comhiv-druginteractions.org |

| Thiopental Carboxylic Acid | Inactive | Oxidation | hiv-druginteractions.org |

| 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid | Inactive | Hydroxylation/Oxidation | wikipedia.org |

| 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid | Inactive | Oxidation | wikipedia.org |

| Thiopental Alcohol | Inactive | Hydroxylation | hiv-druginteractions.org |

Two principal metabolic pathways for this compound have been identified in preclinical models.

The first is desulfuration, which involves the replacement of the sulfur atom at the C2 position of the barbituric acid ring with an oxygen atom. clinicalgate.com This process results in the formation of the active metabolite, pentobarbital. nih.govdrugbank.com While pharmacologically significant, this is considered a relatively minor metabolic pathway. nih.gov

The second and more dominant pathway is the oxidation of the substituents on the C5 atom. clinicalgate.com This involves the oxidation of the terminal carbon atom of the 1-methyl-butyl side chain, which leads to the formation of pharmacologically inactive carboxylic acids and alcohols. hiv-druginteractions.org This oxidative process is the major route for the detoxification and subsequent elimination of the compound from the body. hiv-druginteractions.org

Plasma Protein Binding Characteristics and Influence on Free Drug Fraction

This compound, commonly known as thiopental, exhibits significant binding to plasma proteins, a key determinant of its pharmacokinetic profile. In preclinical models, approximately 80% of the drug in the blood is bound to plasma proteins, predominantly albumin. drugbank.comlitfl.com This high degree of binding means that only a small portion of the drug, the unbound or "free" fraction, is immediately available to cross biological membranes, interact with target receptors in the central nervous system, and undergo metabolism and excretion. youtube.com

The extent of plasma protein binding can show variability between species. nih.govrsc.org Studies have examined the binding of thiopental to serum albumin in rats and cattle, revealing that binding characteristics can be species-specific. nih.gov Factors such as temperature and protein concentration can also influence the binding affinity, affecting the effective free fraction of the drug. nih.gov

The concept of the "free drug hypothesis" is central to understanding thiopental's pharmacodynamics; it posits that the unbound concentration in the plasma is what equilibrates with the concentration at the pharmacological target. youtube.com Consequently, any alteration in plasma protein binding directly impacts the concentration of active drug. Conditions that reduce protein binding, such as renal dysfunction (uremia) or competitive displacement by other drugs, lead to a higher free fraction of thiopental. nih.govnih.govclinicalgate.com In preclinical studies involving rats with renal dysfunction, decreased plasma protein binding resulted in an increased steady-state volume of distribution. nih.gov This elevated free fraction can lead to an accelerated distribution of the drug into tissues like the brain and heart, potentially enhancing its pharmacological effect. nih.gov

| Species/Condition | Protein Bound (%) | Primary Binding Protein | Reference |

|---|---|---|---|

| General (Preclinical) | ~80% (75-90%) | Albumin | drugbank.comlitfl.comunil.ch |

| Rats (Normal) | Binding is sensitive to temperature changes (4-37°C) | Serum Albumin | nih.gov |

| Rats (Uremic) | Significantly less than controls, leading to higher free fraction | Serum Albumin | nih.gov |

| Cattle | Binding is sensitive to protein concentration differences | Serum Albumin | nih.gov |

Excretion Routes and Clearance Mechanisms

The elimination of this compound from the body is almost entirely dependent on biotransformation, followed by renal excretion of its metabolites. unil.chopenanesthesia.org The liver is the primary site of metabolism, where the parent compound is transformed into several inactive, water-soluble metabolites. clinicalgate.comunil.chisca.menih.gov A very small fraction, typically less than 1%, of the administered dose is excreted unchanged in the urine. drugbank.comclinicalgate.comunil.ch Research suggests the liver is the sole organ responsible for the clearance of thiopental. nih.gov

The clearance of thiopental is characterized by a low hepatic extraction ratio. clinicalgate.comnih.gov This indicates that its metabolism is more dependent on the intrinsic activity of hepatic enzymes (e.g., Cytochrome P-450) than on the rate of liver blood flow. clinicalgate.com The metabolites, once formed, are then eliminated from the body via the kidneys. clinicalgate.comopenanesthesia.orgnih.gov

| Parameter | Finding | Preclinical Model | Reference |

|---|---|---|---|

| Primary Organ of Metabolism | Liver | General | clinicalgate.comunil.chnih.gov |

| Primary Route of Excretion | Renal (as metabolites) | General | clinicalgate.comunil.chopenanesthesia.org |

| Fraction Excreted Unchanged | <1% | General | drugbank.comclinicalgate.comunil.ch |

| Hepatic Clearance Type | Low extraction ratio; dependent on enzyme activity | General | clinicalgate.com |

| Effect on Renal Function | Depresses renal sympathetic nerve activity, enhancing sodium and water excretion | Dogs | nih.gov |

| Effect on Renal Clearance of Other Drugs | Decreased renal clearance of cefoxitin (B1668866) by 50-60% | Sheep | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of Substituents at the C5 Position on Pharmacological Profile

The nature of the substituents at the C5 position of the pyrimidine (B1678525) ring is a primary determinant of the pharmacological activity of barbiturates and thiobarbiturates. mdpi.com For a compound to exhibit sedative-hypnotic activity, both hydrogen atoms at the C5 position must be replaced with other groups. cutm.ac.in This prevents tautomerization to the highly acidic trihydroxypyrimidine, which would be ionized at physiological pH and unable to cross the blood-brain barrier. cutm.ac.in

Key findings from SAR studies regarding the C5 position include:

Chain Length: There is an inverse relationship between the total number of carbon atoms at the C5 position and the duration of action. cutm.ac.in Shorter chains, like the ethyl groups in the title compound, tend to resist oxidation and are associated with a longer duration of action compared to those with more complex, easily metabolized groups. cutm.ac.in

Branching: Branched-chain isomers at the C5 position generally exhibit greater activity and a shorter duration of action than their straight-chain counterparts. cutm.ac.in

Unsaturation: The presence of double bonds in the C5 alkyl groups makes the compound more susceptible to tissue oxidation, resulting in a shorter duration of action. cutm.ac.in

Alicyclic or Aromatic Rings: Substituting an aliphatic group with an aromatic or alicyclic ring at C5 can enhance potency. cutm.ac.in

Polar Substituents: Introducing polar groups, such as amino (NH2), hydroxyl (OH), or sulfonyl (SO3H), into an aromatic substituent at C5 decreases lipid solubility and, consequently, potency. youtube.com

| C5 Substituent Feature | Effect on Activity/Duration | Example Compound |

|---|---|---|

| Short alkyl chains (e.g., diethyl) | Longer duration of action | Barbital |

| Branched alkyl chain | Greater activity, shorter duration | Pentobarbital (B6593769) |

| Unsaturated alkyl chain | Shorter duration of action | Secobarbital |

| Phenyl group | Greater potency | Phenobarbital |

Role of the Thio-Group at C2 on Lipophilicity, Onset of Action, and Duration

A defining feature of Sodium 5,5-diethyl-2-thiobarbiturate is the replacement of the oxygen atom at the C2 position with a sulfur atom, forming a thio-group. This single atomic substitution has a profound impact on the compound's physicochemical properties and pharmacological profile. youtube.com

The primary effect of the C2 thio-group is a significant increase in the molecule's lipophilicity (fat solubility). cutm.ac.inyoutube.com This enhanced lipid solubility allows thiobarbiturates to cross the blood-brain barrier more rapidly than their corresponding oxybarbiturate analogs. youtube.com Consequently, thiobarbiturates are characterized by a much faster onset of action. youtube.com

However, the increased lipophilicity also leads to a more rapid redistribution of the compound from the central nervous system into peripheral fatty tissues. This redistribution is the main factor responsible for the termination of their anesthetic effect, resulting in a shorter duration of action compared to their oxygen-containing counterparts. cutm.ac.inyoutube.com For example, Thiopental (B1682321), a thiobarbiturate, has a faster onset and shorter duration of action than its oxybarbiturate analog, Pentobarbital. youtube.com

| Feature | Oxybarbiturates (Oxygen at C2) | Thiobarbiturates (Sulfur at C2) |

|---|---|---|

| Lipophilicity | Lower | Higher |

| Onset of Action | Slower | More Rapid |

| Duration of Action | Longer | Shorter |

Stereochemistry and Isomer-Specific Activity

Stereochemistry can play a critical role in the biological activity of drugs. mdpi.com For a molecule to be chiral, it must possess a chiral center, typically a carbon atom bonded to four different substituents. nih.gov In the case of this compound, the C5 carbon is bonded to two identical ethyl groups. Therefore, this specific molecule is achiral and does not have enantiomers.

However, when the two substituents at the C5 position are different, the C5 carbon becomes a chiral center, and the molecule can exist as a pair of enantiomers (mirror-image isomers). nih.gov In such cases, the enantiomers can exhibit significantly different pharmacological activities. nih.gov The body's receptors and enzymes are themselves chiral, and thus may interact differently with each enantiomer. mdpi.comnih.gov

For instance, studies on the thiobarbiturate thiohexital, which has two different substituents at C5 (allyl and 1-methyl-2-pentynyl), have shown that the S(+) isomer is a more potent anesthetic agent than the R(-) isomer. nih.gov This demonstrates that for chiral thiobarbiturates, biological activity can be stereospecific. While not directly applicable to the achiral this compound, this principle is a fundamental aspect of thiobarbiturate SAR.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of bioactive molecules, including thiobarbiturates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are used to understand the relationship between a molecule's structure and its biological activity. nih.govresearchgate.net

QSAR studies use statistical methods to build models that correlate physicochemical properties (descriptors) of molecules with their known biological activities. researchgate.netnih.gov For barbiturates and thiobarbiturates, QSAR models have been developed to predict anesthetic activity based on electronic and geometrical parameters. researchgate.net These models help identify the key structural features that are essential for activity and can guide the design of new, more potent compounds.

Molecular docking simulations predict the preferred orientation of a drug molecule when bound to its receptor target, such as the GABA-A receptor for barbiturates. nih.gov These simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and the receptor's binding site. nih.gov This information is vital for understanding the molecular basis of the drug's action and for designing molecules with improved binding affinity and selectivity.

Comparative SAR Studies with Other Barbiturate and Thiobarbiturate Classes

Comparative SAR studies provide valuable context for understanding the unique properties of this compound. The primary comparison is between the oxybarbiturates (like Barbital) and the thiobarbiturates. strath.ac.uk As previously discussed (Section 5.2), the key difference lies in the C2 position, where the sulfur atom in thiobarbiturates increases lipophilicity, leading to a faster onset and shorter duration of action. cutm.ac.inyoutube.com

Within the broader class of barbiturates, SAR principles related to the C5 position are generally consistent:

Lipophilicity is Key: Activity is highly dependent on the lipophilicity conferred by the C5 substituents. cutm.ac.in

Metabolic Stability: The structure of the C5 side chains influences the rate of metabolic inactivation, thus affecting the duration of action. cutm.ac.in

Comparing this compound to other thiobarbiturates like Thiopental reveals further SAR insights. Thiopental has an ethyl group and a 1-methylbutyl group at C5. The larger, more complex 1-methylbutyl group contributes to higher lipophilicity than the two ethyl groups of the title compound, which is consistent with Thiopental's classification as an ultra-short-acting agent. This highlights how subtle variations at the C5 position, even within the same thiobarbiturate class, can fine-tune the pharmacological profile.

Pre Clinical Research Models and Mechanistic Investigations

In Vitro Cellular Models for Neuropharmacological Study

Sodium 5,5-diethyl-2-thiobarbiturate, commonly known as thiopental (B1682321) sodium, has been the subject of numerous in vitro studies to elucidate its neuropharmacological mechanisms at the cellular and molecular levels. These investigations primarily utilize isolated neurons or heterologous expression systems to characterize the compound's interaction with specific neural targets.

A primary mechanism of action is its effect on the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. patsnap.comopenanesthesia.org In vitro studies demonstrate that thiopental binds to a distinct site on the GABA-A receptor complex, enhancing its function by increasing the duration of chloride ion channel opening. patsnap.com This potentiation of GABAergic inhibition leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and resulting in central nervous system depression. patsnap.com

Research using Xenopus oocytes expressing human GABA-A receptor subtypes (α1β2γ2) has revealed stereoselective interactions. These studies show that the (-)-S-thiopentone enantiomer is approximately twice as potent as the (+)-R-thiopentone enantiomer in potentiating the GABA response, a finding consistent with in vivo observations of its hypnotic potency. nih.govdocumentsdelivered.com Further investigations using whole-cell patch-clamp techniques on dissociated rat spinal dorsal horn neurons have explored the differential effects of thiopental and the structurally similar compound, pentobarbital (B6593769). researchgate.net These studies suggest that while the two barbiturates may act independently to directly activate the receptor (GABA mimetic effects), they likely share a common mechanism for modulating GABA-induced currents. researchgate.net

Beyond the GABAergic system, in vitro models have shown that thiopental interacts with other receptor systems. Using standard whole-cell patch-clamp recordings on acutely dissociated pyramidal neurons from the rat prefrontal cortex, researchers have demonstrated that thiopental sodium inhibits N-methyl-D-aspartate (NMDA)-gated currents in a concentration-dependent manner. nih.gov This suggests that part of its effect on the central nervous system may be due to the inhibition of excitatory neurotransmission mediated by NMDA receptors. nih.gov Additionally, studies on mouse hippocampal slices have shown that thiopental, at clinically relevant concentrations, significantly and concentration-dependently reduces the incidence of sharp wave-ripple (SPW-R) complexes, which are crucial for memory consolidation. nih.gov This effect is thought to be mediated, in part, by the prolongation of GABA-A receptor-mediated hyperpolarization in CA1 pyramidal neurons. nih.gov

Table 1: Potentiation of GABA Response by Thiopental Enantiomers in Vitro Data derived from studies on Xenopus laevis oocytes expressing human GABA-A receptor subtype α1β2γ2.

| Compound | EC50 (μM) for GABA Potentiation (mean ± s.e.mean) |

|---|---|

| (-)-S-Thiopentone | 26.0 ± 3.2 |

| rac-Thiopentone | 35.9 ± 4.2 |

| (+)-R-Thiopentone | 52.5 ± 5.0 |

| rac-Pentobarbitone | 97.0 ± 11.2 |

Source: Adapted from research data. documentsdelivered.com

Animal Models for Systemic Pharmacological Characterization

Animal models have been indispensable for characterizing the systemic pharmacological effects of this compound. Research has been conducted across various species, including dogs, cats, rabbits, sheep, goats, rats, mice, and non-human primates, to understand its multifaceted physiological impact.

In dogs, the compound is recognized as an effective hypnotic agent that depresses the central nervous system. nih.gov Studies in rhesus macaques have compared its cardiopulmonary effects as an induction agent to propofol, noting that while both are effective, thiopental may cause slightly more suppression of cardiopulmonary function. researchgate.net In sheep, thiopental has been used to achieve satisfactory surgical anesthesia, with studies examining its effects on hematological parameters in comparison to and in combination with inhalant anesthetics. nih.gov

Research in goats has investigated how physiological states, such as induced anemia, can alter the required dose and duration of anesthesia, finding that anemic animals require a significantly lower dose, which results in a longer duration of anesthesia and recovery time. nih.gov This is attributed to an increased proportion of cardiac output flowing to the brain and decreased potential for redistribution in anemic states. nih.gov In rabbits, the compound has been used extensively in electrophysiological and drug interaction studies. drugbank.comresearchgate.net

Rodent models are also commonly employed. In rats, tolerance to thiopental has been shown to develop within three to five days of daily administration and is lost if the drug is discontinued (B1498344) for four days. Mice are frequently used in protocols to evaluate sedative/hypnotic effects, with parameters such as the loss of righting reflex (LORR) being used to measure the onset and duration of action.

Electrophysiological Studies in Animal Nervous Systems

Electrophysiological studies in animal models have provided critical insights into how this compound modulates brain activity. The electroencephalogram (EEG) is a primary tool for these investigations. Administration of the compound causes dose-dependent changes in the EEG, culminating in a pattern known as "burst suppression" at higher doses. openanesthesia.org This pattern is characterized by periods of high-frequency activity alternating with periods of electrical silence.

In a study on mongrel dogs, the relationship between EEG patterns and cerebral metabolic depression was examined. Researchers found that cerebral metabolic depression and vasoconstriction reached a plateau when enough thiopental was given to produce EEG burst suppression periods averaging 30 to 60 seconds. patsnap.comnih.gov Further administration did not increase this cerebral effect but did lead to cardiovascular depression. patsnap.comnih.gov

Research in rabbits has investigated the compound's impact on the impulse activity of individual nerve cells in the sensorimotor cortex. drugbank.com These studies observed an initial, brief stage of hyperactivation, characterized by an increased firing frequency of neurons, followed by a significant reduction in spike activity as the narcotic state develops. drugbank.com This transition is also marked by epileptiform discharges on the EEG during the initial phase. drugbank.com

In rats, studies have focused on the enantioselective effects of thiopental on the EEG. These experiments confirmed that the S-enantiomer is more potent than the R-enantiomer in producing both activation and deactivation of the EEG. Furthermore, EEG evaluations in mice have revealed that thiopental anesthesia can produce abnormal patterns, including sharp waves and spindle activity in wild-type animals, and even seizure activity in a transgenic mouse model of Alzheimer's disease. In cats resuscitated from cardiac arrest, thiopental therapy was shown to significantly reduce the incidence of post-arrest EEG patterns resembling seizures, suggesting an anticonvulsant effect in this specific context.

Studies on Cerebral Hemodynamics and Metabolic Rates (e.g., CBF, CMRO2)

A key area of preclinical research has been the effect of this compound on cerebral hemodynamics and metabolism. The compound is a potent cerebral vasoconstrictor and consistently demonstrates the ability to decrease both cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2). openanesthesia.orgdocumentsdelivered.com This reduction in blood flow and metabolic demand leads to a decrease in intracranial pressure. openanesthesia.org

A detailed study in nine mongrel dogs used the radioactive microsphere technique to quantify these changes in relation to EEG activity. patsnap.comnih.gov After establishing control CBF, a slow infusion of thiopental was started. The results showed a precipitous drop in both CBF and oxygen metabolism from control levels, which reached a plateau at an EEG burst suppression pattern of 30 to 60 seconds. patsnap.comnih.gov Increasing the dose beyond this point did not further decrease CBF or CMRO2 but did result in significant cardiovascular depression, including decreased systemic arterial pressure and cardiac output. patsnap.comnih.gov This research established that the EEG could be used to regulate administration to maximize desired cerebral effects while minimizing negative cardiovascular side effects. patsnap.comnih.gov The decrease in CMRO2 (up to 50% of normal) is generally greater than the corresponding decrease in CBF. openanesthesia.org These neuroprotective properties are thought to be beneficial during periods of incomplete brain ischemia. openanesthesia.org

Table 2: Effects of this compound on Cerebral and Systemic Hemodynamics in Dogs Data represents changes from control values at different levels of EEG burst suppression.

| Parameter | Burst Suppression (30-60 sec) | Burst Suppression (>60 sec) |

|---|---|---|

| Cerebral Blood Flow (CBF) | Significant Decrease (Plateau) | No Further Decrease |

| Cerebral Metabolic Rate of O2 (CMRO2) | Significant Decrease (Plateau) | No Further Decrease |

| Cerebrovascular Resistance | Significant Increase (Plateau) | No Further Change |

| Systemic Arterial Pressure | Decreased | Significantly Decreased |

| Cardiac Index/Output | Decreased | Significantly Decreased |

| Heart Rate | Significant Increase | Variable |

Source: Adapted from research data. patsnap.comnih.gov

Use of this compound as a Research Probe and Sedative in Laboratory Animals

This compound serves as a standard and versatile tool in laboratory animal research, primarily for its properties as a rapid-onset, short-acting anesthetic and sedative. researchgate.net It is widely used to induce anesthesia for a variety of surgical procedures, facilitating endotracheal intubation before maintenance with an inhalant anesthetic. researchgate.net

Its utility extends to non-surgical procedures where immobilization and sedation are required, such as during cardiovascular measurements or blood sample collection. researchgate.net The compound's predictable depression of the central nervous system makes it a reliable agent for achieving different depths of anesthesia depending on the experimental need. nih.gov In many experimental protocols, particularly in rodents, it is used to induce a hypnotic state, with the loss and recovery of the righting reflex serving as a measurable endpoint for its sedative effects.

Investigative Studies on Interactions with Other Pharmacological Agents in Research Models

The interaction of this compound with other pharmacological agents has been investigated in various animal models to understand potential alterations in its anesthetic and pharmacokinetic profiles.

A study in female dogs examined the interaction with phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug. openanesthesia.org The co-administration of phenylbutazone with thiopental resulted in a significant increase in the half-life and volume of distribution of thiopental, while its elimination rate and clearance were significantly reduced. openanesthesia.org This interaction is thought to be due to an increase in the unbound form of thiopental, leading to quicker distribution into the brain and a longer duration of anesthesia. nih.gov

Another study in dogs investigated the effects of co-administering dexmedetomidine (B676), an alpha-2 adrenergic agonist. nih.gov Pre-treatment with dexmedetomidine significantly decreased the total dose of thiopental required to produce general anesthesia. nih.gov This combination also led to an increased duration of anesthesia, prolonged recovery time, and improved muscle relaxation compared to thiopental alone. nih.gov

In rabbits, the interaction with sodium valproate, an anticonvulsant drug, was studied both in vitro and in vivo. researchgate.net The in vitro component showed that sodium valproate increased the unbound fraction of thiopental in serum. researchgate.net The in vivo experiments confirmed this finding, demonstrating that the recovery time from thiopental anesthesia was markedly longer in rabbits that also received sodium valproate. researchgate.net A separate study in rabbits found that premedication with Vitamin C could potentiate thiopental anesthesia, leading to a significant increase in the duration of anesthesia.

In sheep, the effects of thiopental were compared and combined with the inhalant anesthetics methoxyflurane (B143068) and halothane. nih.gov These combinations were found to have different effects on various hematological parameters, such as packed cell volume, hemoglobin, and white blood cell counts, indicating that the choice of co-administered anesthetic can have distinct physiological consequences. nih.gov

Table 3: Pharmacokinetic Interaction of Phenylbutazone and Thiopental in Dogs

| Pharmacokinetic Parameter | Thiopental Only (Control Group) | Thiopental + Phenylbutazone (Test Group) | Significance |

|---|---|---|---|

| Half-Life (t1/2) | Baseline | Significantly Increased | P<0.05 |

| Volume of Distribution (Vd) | Baseline | Significantly Increased | P<0.05 |

| Elimination Rate | Baseline | Significantly Reduced | P<0.05 |

| Clearance | Baseline | Significantly Reduced | P<0.05 |

Source: Adapted from research data. openanesthesia.org

Table 4: Interaction of Sodium Valproate and Thiopental

| Study Model | Parameter | Thiopental Only | Thiopental + Sodium Valproate |

|---|---|---|---|

| In Vitro (Serum) | Unbound Fraction of Thiopental | 15.2 ± 0.64% | 22.42 ± 1.65% |

| In Vivo (Rabbits) | Anesthesia Recovery Time | 17.0 min | 37.1 min |

Source: Adapted from research data. researchgate.net

Mechanistic and Cellular Toxicology

Cellular and Molecular Basis of Toxicity

Sodium 5,5-diethyl-2-thiobarbiturate, also known as thiopental (B1682321) sodium, exerts its toxic effects at the cellular and molecular level primarily through its interaction with the central nervous system. As a barbiturate (B1230296), its principal mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.com Thiopental binds to a specific site on the GABA-A receptor, which is associated with a chloride ion channel. nih.gov This binding action increases the duration for which the chloride ion channel remains open, leading to an influx of chloride ions into the neuron. patsnap.com The result is hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus depressing central nervous system activity. patsnap.com

Beyond its primary action on GABAergic systems, thiopental's toxicity is also linked to its effects on cellular energy metabolism. scirp.org Studies have indicated that thiopental can impair the energy metabolism of neurons, leading to a pathological effect on the nervous system. scirp.org Specifically, it has been shown to inhibit the mitochondrial respiratory chain, which in turn reduces the brain's consumption of oxygen and metabolism of glucose. scirp.org This limitation of brain energy metabolism can block neuronal reactions that require significant energy support. scirp.org Furthermore, some research suggests that thiobarbiturates like thiopental may have an "uncoupling" effect on oxidative phosphorylation. nih.gov While these effects on cellular energy may not significantly depress ATP levels under normal conditions, they can become critical during periods of high energy demand or reduced substrate availability. nih.gov

Neurotoxicity Mechanisms: Focus on Neuronal Function and Homeostasis Perturbations

The neurotoxicity of this compound is characterized by significant perturbations in neuronal function and homeostasis. A primary mechanism is the disruption of ionic homeostasis within nerve cells. scirp.org The action of thiopental can lead to a long-lasting loss of ion balance, which is a consequence of its hypoxic effect on brain tissue. scirp.org This disruption is marked by a steady drop in the amplitude of cortical neuron spikes. scirp.org

Furthermore, thiopental's impact on neuronal activity extends to specific neurotransmitter systems. While it enhances the inhibitory effects of GABA, it has also been observed to inhibit the release of the excitatory neurotransmitter glutamate (B1630785) from cerebrocortical slices. frontiersin.org However, it does not appear to block the neuronal activating responses to iontophoretic glutamate delivery, suggesting its action is not directly associated with the receptor or ion mechanisms of glutamate's excitatory function. scirp.org In contrast, tonic activating reactions to acetylcholine (B1216132) are blocked by thiopental, as these reactions require energy support that is compromised by the drug. scirp.org

Research has also shown that thiopental can decrease neuronal activity, which leads to a reduction in the cerebral metabolic rate of oxygen consumption (CMRO2). wikipedia.org This decrease in metabolic rate can, in turn, lower intracranial pressure. wikipedia.orgopenanesthesia.org Dose-dependent changes in electroencephalogram (EEG) patterns are also a hallmark of thiopental's effect on the brain. openanesthesia.org

In Vitro Studies on Cellular Viability and Biochemical Pathways

In vitro studies have provided valuable insights into the direct effects of this compound on cellular viability and biochemical pathways, particularly in neuronal cells. In studies using rat hippocampal slices, thiopental has been shown to attenuate the detrimental effects of hypoxia. ahajournals.orgahajournals.org Specifically, it delays complete depolarization of neurons and reduces the extent of depolarization during hypoxic conditions. ahajournals.orgnih.gov This protective effect is associated with improved recovery of the resting potential after a period of hypoxia. ahajournals.org

The viability of cells under hypoxic stress is enhanced by thiopental's ability to mitigate ionic imbalances. It attenuates the hypoxia-induced increase in intracellular sodium and calcium concentrations and the decrease in intracellular potassium. ahajournals.orgahajournals.orgnih.gov These actions are thought to prevent long-term electrophysiological, morphological, and protein synthetic damage. ahajournals.org For instance, the percentage of cells showing clear histological damage after hypoxia was decreased in the presence of thiopental. ahajournals.org

Furthermore, in vitro experiments have demonstrated that thiopental can affect cell division and movement in explants of embryonal myocardium. nih.gov In the context of excitotoxicity, studies on cortical neuron cultures have revealed that barbiturates can potentiate NMDA receptor-mediated cell death by inhibiting mitochondrial respiration, which amplifies NMDA-induced mitochondrial depolarization and dysregulation of intracellular calcium. nih.gov

Biochemical Markers of Cellular Stress and Damage

Exposure to this compound can lead to changes in several biochemical markers that are indicative of cellular stress and damage. One of the key markers is Neuron-Specific Enolase (NSE), an enzyme found in neurons. brieflands.com Studies in neurocritical care patients have shown that the administration of thiopental can significantly reduce serum levels of NSE, suggesting a potential neuroprotective effect by mitigating neuronal damage. brieflands.com

Other markers of cellular stress are related to oxidative and nitrosative stress. Research in animal models has shown that thiopental can decrease markers of oxidative stress, including lipid peroxidation and protein carbonyl levels in the brain. frontiersin.org It has also been found to reduce nitrite/nitrate levels, which are indicators of nitric oxide production. frontiersin.org This is consistent with findings that thiopental inhibits the production of nitric oxide. frontiersin.org

In the context of cardiac dysfunction, studies have investigated the effect of thiopental on apoptosis markers. In a model of obesity-induced cardiac issues, thiopental treatment was found to down-regulate the levels of apoptosis markers such as caspase-3, caspase-8, and caspase-9. nih.gov Additionally, it influenced markers of endothelial function, increasing levels of nitric oxide (NO), L-arginine, and tetrahydrobiopterin (B1682763) (BH4), while decreasing the level of endothelin-1 (B181129) (ET-1). nih.gov

| Cellular Stress Marker | Effect of Thiopental | Tissue/Model |

| Neuron-Specific Enolase (NSE) | Decrease | Human Serum (Neurosurgery Patients) |

| Lipid Peroxidation | Decrease | Rat Brain |

| Protein Carbonyl | Decrease | Rat Brain |

| Nitrite/Nitrate | Decrease | Rat Brain |

| Caspase-3, -8, -9 | Decrease | Mouse Heart (Obesity Model) |

| Nitric Oxide (NO) | Increase | Mouse Heart (Obesity Model) |

| L-arginine | Increase | Mouse Heart (Obesity Model) |

| Tetrahydrobiopterin (BH4) | Increase | Mouse Heart (Obesity Model) |

| Endothelin-1 (ET-1) | Decrease | Mouse Heart (Obesity Model) |

Role of Metabolism in Mechanistic Toxicological Outcomes

The metabolism of this compound plays a crucial role in its toxicological profile. Thiopental is primarily metabolized in the liver. wikipedia.orgunil.ch The biotransformation process is extensive, with only a very small percentage of the administered dose being excreted unchanged in the urine. unil.chdrugbank.com

The metabolites of thiopental are mostly inactive. unil.ch The main metabolic pathways include ring desulfuration, which leads to the formation of an active metabolite, pentobarbital (B6593769). drugbank.com However, pentobarbital is typically found in concentrations that are only about 3-10% of the parent compound's concentration. drugbank.com Other significant metabolites include 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid, which are pharmacologically inert. wikipedia.orgdrugbank.com

The rate and pathways of metabolism can be influenced by other substances. For instance, certain drugs can either increase or decrease the metabolism of thiopental, thereby altering its toxic potential. drugbank.com Inhibition of hepatic microsomal enzyme activity by certain conditions or drugs can prevent the metabolism of thiopental to its major carboxylic acid metabolite. nih.gov This can lead to a significant conversion of thiopental to pentobarbital. nih.gov Furthermore, in situations of prolonged administration of high doses, metabolic autoinduction can occur, where the drug enhances its own metabolism. unil.ch The termination of the acute effects of a single dose of thiopental is primarily due to its redistribution from the brain to other tissues, rather than its metabolic breakdown. unil.ch However, metabolism becomes more significant after repeated high doses. unil.ch

Future Directions in Academic Research

Elucidation of Novel Molecular Targets and Pathways Beyond Canonical Receptors

While the primary mechanism of Sodium 5,5-diethyl-2-thiobarbiturate involves modulating GABA-A receptors, emerging research is focused on identifying non-canonical targets and pathways. openanesthesia.orgpatsnap.comnih.gov This exploration is critical for a more complete understanding of its pharmacological profile.

Mitochondrial Function: A significant area of future research is the compound's effect on mitochondria. ingentaconnect.com Studies suggest that barbiturates can inhibit mitochondrial respiration and may interact with mitochondrial ATP-sensitive potassium (mitoKATP) channels. researchgate.netplos.orgresearchgate.net High concentrations have been shown to inhibit mitochondrial electron transport and energy transfer. ingentaconnect.comresearchgate.net Future work will likely aim to precisely map these interactions and determine their physiological relevance, particularly under conditions of cellular stress like hypoxia. plos.org Research indicates that by depressing mitochondrial respiration, the compound may stimulate AMPK and eEF2-dependent translational repression, which could be a mechanism for its neuroprotective effects during energy deprivation. plos.org

Inflammatory Pathways: Another promising avenue is the investigation of its anti-inflammatory properties. Research has demonstrated that this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of the transcription factor NF-kappaB. nih.gov This has been observed in both cultured human glioma cells and in experimental brain inflammation models. nih.gov Future studies are expected to delve deeper into the specific molecular steps of this inhibition and explore its potential therapeutic applications in neuroinflammatory conditions. wisdomlib.orgimrpress.comscialert.net It has been shown to down-regulate levels of various interleukins, including IL-1β, IL-4, IL-6, and IL-10, further highlighting its anti-inflammatory potential. imrpress.comscialert.net

Development of Advanced Synthetic Methodologies for Tailored Derivatives

The core thiobarbiturate scaffold is a versatile platform for chemical modification. Modern synthetic chemistry offers new ways to create derivatives with tailored properties for specific research or therapeutic goals.

Novel Synthetic Routes: Researchers are moving beyond classical condensation reactions. For instance, a manganese(III) acetate-mediated multistep synthesis has been developed to create novel, lipophilic thiobarbiturates. nih.gov This method allows for the C-functionalization of the barbituric acid core with a wide variety of aromatic and aliphatic scaffolds. nih.gov Other strategies involve Knoevenagel condensations followed by Michael additions to create bis-thiobarbiturates, which have shown activity as urease and xanthine (B1682287) oxidase inhibitors. researchgate.netnih.gov Three-component reactions are also being employed to efficiently generate complex derivatives like pyrazolylbarbiturates. tandfonline.com

Goals of Derivative Synthesis: The primary objectives for synthesizing new derivatives include:

Enhanced Potency and Specificity: Modifying substituents at the C5 and N1/N3 positions to improve binding affinity for specific receptor subtypes or novel targets. nih.gov

Altered Pharmacokinetics: Adjusting lipophilicity to control onset and duration of action, a key feature of the parent compound. omicsonline.org

Introduction of Reporter Groups: Incorporating fluorescent or photo-reactive groups to create probes for biological imaging and target identification.

A summary of synthetic approaches is presented below:

| Methodology | Key Reagents/Conditions | Type of Derivatives Produced | Potential Applications |

| Manganese(III) Acetate-Mediated Synthesis | Mn(OAc)₃, terminal alkene, malonate | C-functionalized lipophilic thiobarbiturates | Anesthetics, anticonvulsants |

| Knoevenagel Condensation | Aldehydes, thiobarbituric acid | 5-ylidene derivatives, bis-thiobarbiturates | Urease inhibitors, antibacterials |

| Three-Component Reactions | Barbituric acid, aroylphenylhydrazones, arylglyoxals | Pyrazolylbarbiturates | Varied pharmacological screening |

| Michael Addition | N,N-diethylthiobarbituric acid, dienone | Diethyl ammonium (B1175870) salts of thiobarbiturates | Anti-diabetic activity screening |

Refinement of Analytical Techniques for Comprehensive Metabolite Profiling

A complete understanding of the biotransformation of this compound is essential. While major metabolic pathways are known, advanced analytical techniques are enabling a more exhaustive profiling of its metabolites. nih.gov

Modern metabolomics relies on the hyphenation of high-resolution separation techniques with sensitive mass spectrometry. scilit.combiomedres.us

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for separating metabolites from complex biological matrices (e.g., plasma, urine) and identifying them based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and simple method for quantification, particularly in toxicological contexts, and has been successfully used to measure the parent compound in post-mortem blood. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): Validated reverse-phase HPLC (RP-HPLC) methods provide a robust platform for quantifying the compound in pharmaceutical preparations and for stability testing. nih.gov

Future research will likely employ these techniques in non-targeted metabolomics studies to discover previously unknown metabolites. This comprehensive profiling can reveal subtle metabolic shifts and identify biomarkers related to the compound's action.

| Analytical Technique | Sample Matrix | Purpose | Key Advantages |

| HPTLC | Post-mortem blood | Quantification | Rapid, simple, good recovery (90.5%) nih.gov |

| RP-HPLC | Pharmaceutical vials | Assay determination, stability | Inexpensive, high linearity (R²=0.9997) nih.gov |

| LC-MS/MS | Human plasma | Quantification | High throughput, sensitive researchgate.net |

Exploration of Structure-Activity Relationships for Novel Research Tools and Probes

Systematic modification of the thiobarbiturate structure is crucial for understanding how its chemical features relate to its biological activity (Structure-Activity Relationship, SAR). This knowledge is being applied to design sophisticated molecular probes.

SAR Insights: Key SAR principles for barbiturates and thiobarbiturates are well-established and continue to guide new designs:

C5 Position: The nature of the two substituents at C5 is critical for activity. Total carbon count (ideally 6-10), branching, and unsaturation all modulate potency and duration of action. youtube.com

C2 Position: Replacing the oxygen at C2 with sulfur (as in thiobarbiturates) increases lipid solubility, leading to a more rapid onset and shorter duration of action compared to oxybarbiturate analogues. omicsonline.orgyoutube.com

N1/N3 Positions: Methylation at N1 can be done without significant loss of activity. youtube.com

Development of Probes: This SAR knowledge is being used to create chemical tools for research. A significant area of development is in fluorescent probes. Thiobarbituric acid derivatives have been used as the basis for:

Far-Red Absorbing Oxonol Dyes: These derivatives can be used for labeling macromolecules like proteins and DNA, with their fluorescence being sensitive to the local environment. nih.gov

Aggregation-Induced Emission (AIE) Fluorophores: By combining a thiobarbituric acid derivative with a tetraphenylethylene (B103901) core, researchers have created red-emitting probes that can illuminate specific tissues, such as osteosarcoma, for fluorescence-guided surgery. rsc.org

Supramolecular Polymers: Thiobarbiturate derivatives conjugated with twisted π-systems can self-assemble into fluorescent supramolecular polymers, forming distinct nanostructures like gels or nanosheets. nih.govrsc.org

Integration of Computational and Experimental Approaches in Mechanistic Drug Discovery Research

The synergy between computational modeling and experimental validation is accelerating research into this compound and its derivatives. nih.gov This integrated approach provides a deeper, atomic-level understanding of its mechanism of action.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed for thiobarbiturates to correlate their structural features with anesthetic activity. nih.gov These models use 2D descriptors and molecular fragments to predict the activity of novel, untested compounds, thereby guiding synthetic efforts. nih.gov

Molecular Docking: Docking simulations are used to predict the binding poses of thiobarbiturate derivatives within the active sites of target proteins, such as the GABA-A receptor or enzymes like urease. researchgate.netmdpi.com This helps to rationalize observed biological activity and understand key intermolecular interactions.

Experimental Validation: Computational predictions are tested and refined using experimental data. For example, the inhibitory concentrations (IC₅₀) of newly synthesized compounds against an enzyme, as determined by in vitro assays, are compared with the binding energies predicted by docking studies. researchgate.netnih.gov Similarly, QSAR models are built and validated using experimentally determined anesthetic activities. nih.gov This iterative cycle of prediction and experimentation is a powerful paradigm for modern drug discovery and mechanistic investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 5,5-diethyl-2-thiobarbiturate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation reactions of thiobarbituric acid with aldehydes or ketones under controlled pH and temperature. For example, reducing exomethylene groups in substituted thiobarbiturates using NaBH₄ in ethanol/water mixtures (1:1) yields saturated derivatives . Optimization includes adjusting stoichiometry, solvent polarity, and reducing agent concentration. Monitoring via TLC or HPLC ensures reaction completion.

- Key Considerations : Side reactions, such as incomplete reduction or oxidation, require inert atmospheres (e.g., N₂) and anhydrous conditions.

Q. How can solubility challenges of this compound in aqueous buffers be addressed experimentally?

- Methodology : The compound’s intrinsic solubility in water is low (~1.36 g/L at 25°C) . To enhance solubility, use co-solvents (e.g., DMSO for stock solutions) or buffered systems with adjusted pH. For biological assays, dilute DMSO stocks into aqueous media while ensuring final solvent concentrations ≤1% to avoid cytotoxicity.

- Validation : Measure solubility via UV-Vis spectroscopy or gravimetric analysis after filtration of saturated solutions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents (e.g., diethyl groups at C5) and confirm hydrogenation of exomethylene bonds. For example, singlet peaks at δ 3.37–3.68 ppm correspond to methylene protons adjacent to the thiobarbiturate core .

- FT-IR : Detect thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, S content.

Advanced Research Questions

Q. How do alkyl substituents (e.g., diethyl groups) influence the hydrogen-bonding networks and coordination chemistry of this compound?

- Methodology : X-ray crystallography reveals that substituents alter ligand geometry and metal-binding modes. For example, 5,5-diethyl groups in thiobarbiturates restrict π-π stacking and promote bridging via O/S atoms in metal complexes (e.g., Ca²⁺ or Sr²⁺), forming 2D polymeric layers .

- Contradiction Analysis : Unlike unsubstituted 2-thiobarbiturates, diethyl derivatives exhibit no π-π interactions but stabilize structures via O–H···S hydrogen bonds. Compare powder XRD patterns of substituted vs. parent compounds to validate.

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to address disorder or thermal motion artifacts. For example:

- Apply restraints to bond lengths/angles for disordered ethyl groups.

- Analyze residual electron density maps to identify missing solvent molecules .

- Validation : Cross-check R-factors (e.g., R₁ < 0.05 for high-resolution data) and compare with analogous structures in the Cambridge Structural Database.

Q. How can the biological activity of this compound be evaluated in preclinical models, and what are common pitfalls?

- Methodology :

- In Vivo Models : Administer the compound (e.g., 1–5 mg/kg in mice) and assess pharmacokinetics (plasma half-life, tissue distribution) via LC-MS/MS. Monitor biomarkers (e.g., liver enzymes for toxicity) .

- In Vitro Assays : Test antioxidant activity via TBARS (thiobarbituric acid reactive substances) assays, ensuring proper controls to avoid interference from residual DMSO .

- Pitfalls : Dose-dependent solubility limits and metabolite interference require rigorous validation of analytical methods.

Methodological Guidance

Q. How to design experiments investigating the redox behavior of this compound?

- Protocol :

Perform cyclic voltammetry in non-aqueous media (e.g., acetonitrile) to study thione ↔ thiol tautomerism.

Correlate redox potentials with DFT-calculated molecular orbital energies.

Validate tautomeric states using XPS (S 2p spectra) or Raman spectroscopy .

Q. What computational tools predict the ligand-protein binding affinity of this compound derivatives?

- Approach :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., GABA receptors).

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).

- Validation : Compare predicted binding energies with experimental IC₅₀ values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.